4-Methyl-1-(1-methylcyclopropanecarbonyl)piperidin-3-amine
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Overview
Description
4-Methyl-1-(1-methylcyclopropanecarbonyl)piperidin-3-amine is a compound belonging to the piperidine class of chemicals. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
The synthesis of 4-Methyl-1-(1-methylcyclopropanecarbonyl)piperidin-3-amine involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the formation of piperidine derivatives can be achieved through intramolecular anti-Markovnikov hydroamination of 1-(3-aminopropyl)vinylarenes in the presence of a rhodium catalyst . Industrial production methods often involve the use of high-yield reactions and cost-effective processes to ensure scalability .
Chemical Reactions Analysis
4-Methyl-1-(1-methylcyclopropanecarbonyl)piperidin-3-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogenation catalysts, oxidizing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with electrophiles can generate chlorinated piperidines .
Scientific Research Applications
This compound has diverse applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, piperidine derivatives are utilized for their pharmacological properties, including anticancer, antiviral, and antimicrobial activities . Additionally, they are employed in the development of drugs for treating various conditions such as hypertension, inflammation, and Alzheimer’s disease .
Mechanism of Action
The mechanism of action of 4-Methyl-1-(1-methylcyclopropanecarbonyl)piperidin-3-amine involves its interaction with specific molecular targets and pathways. Piperidine derivatives often exert their effects by binding to receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways can vary depending on the specific derivative and its intended use .
Comparison with Similar Compounds
4-Methyl-1-(1-methylcyclopropanecarbonyl)piperidin-3-amine can be compared with other piperidine derivatives such as piperine, evodiamine, and matrine . These compounds share a similar piperidine core but differ in their substituents and pharmacological properties. For instance, piperine is known for its antioxidant and anticancer activities, while evodiamine exhibits antiproliferative effects . The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H20N2O |
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Molecular Weight |
196.29 g/mol |
IUPAC Name |
(3-amino-4-methylpiperidin-1-yl)-(1-methylcyclopropyl)methanone |
InChI |
InChI=1S/C11H20N2O/c1-8-3-6-13(7-9(8)12)10(14)11(2)4-5-11/h8-9H,3-7,12H2,1-2H3 |
InChI Key |
HOAGBGIBOLUPDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1N)C(=O)C2(CC2)C |
Origin of Product |
United States |
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